3-bromo-N-butyl-4-methylbenzamide

Description

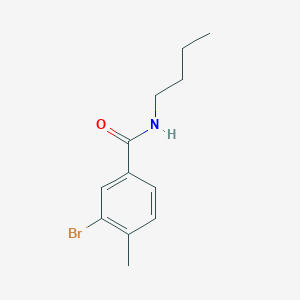

3-Bromo-N-butyl-4-methylbenzamide is a substituted benzamide derivative with the molecular formula C₁₂H₁₆BrNO. Its structure comprises a benzamide core modified by a bromine atom at the 3-position, a methyl group at the 4-position, and an N-butyl substituent.

Propriétés

Formule moléculaire |

C12H16BrNO |

|---|---|

Poids moléculaire |

270.17 g/mol |

Nom IUPAC |

3-bromo-N-butyl-4-methylbenzamide |

InChI |

InChI=1S/C12H16BrNO/c1-3-4-7-14-12(15)10-6-5-9(2)11(13)8-10/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) |

Clé InChI |

LUEILROSRQYQNG-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)C1=CC(=C(C=C1)C)Br |

SMILES canonique |

CCCCNC(=O)C1=CC(=C(C=C1)C)Br |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

4-Bromo-N-butyl-3-methoxybenzamide (CAS: 1065074-09-0)

Key Differences :

- Substituents : Bromine at the 4-position (vs. 3 in the target compound) and a methoxy group at the 3-position (vs. methyl).

- Molecular Formula: C₁₂H₁₆BrNO₂ (vs. C₁₂H₁₆BrNO for the target).

Implications :

3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide (CAS: 1820664-98-9)

Key Differences :

- Substituents : Trifluoromethyl (-CF₃) at the 4-position (vs. methyl) and a methoxy-methyl (-N-OCH₃) group on the amide nitrogen (vs. butyl).

- Molecular Formula: C₁₀H₉BrF₃NO₂ (molar mass 312.08 g/mol), significantly lighter than the target compound (324.6 g/mol) due to smaller substituents.

Implications :

- The N-methoxy-N-methyl group reduces steric bulk compared to N-butyl, possibly improving metabolic stability in pharmaceutical contexts.

3-Bromo-N-(4-chloro-2-methylphenyl)benzamide (CAS: 331828-08-1)

Key Differences :

- Substituents: A 4-chloro-2-methylphenyl group on the amide nitrogen (vs.

- Molecular Formula: C₁₄H₁₁BrClNO (molar mass 324.6 g/mol), similar to the target compound but with chlorine adding halogen diversity.

Implications :

- The chloro and methyl groups on the phenyl ring may enhance π-π stacking interactions in crystal packing or receptor binding .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-Bromo-N-butyl-4-methylbenzamide | Not provided | C₁₂H₁₆BrNO | ~308.2 (estimated) | 3-Br, 4-CH₃, N-butyl |

| 4-Bromo-N-butyl-3-methoxybenzamide | 1065074-09-0 | C₁₂H₁₆BrNO₂ | 308.17 | 4-Br, 3-OCH₃, N-butyl |

| 3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide | 1820664-98-9 | C₁₀H₉BrF₃NO₂ | 312.08 | 3-Br, 4-CF₃, N-methoxy-N-methyl |

| 3-Bromo-N-(4-chloro-2-methylphenyl)benzamide | 331828-08-1 | C₁₄H₁₁BrClNO | 324.60 | 3-Br, N-(4-Cl-2-CH₃C₆H₃) |

Research Findings and Trends

- Electronic Effects : Bromine’s position (3 vs. 4) influences resonance and inductive effects, altering reactivity in electrophilic aromatic substitution. For example, 4-bromo derivatives may exhibit greater para-directing activity .

- Solubility and Lipophilicity : The N-butyl chain in the target compound likely enhances membrane permeability compared to smaller N-substituents (e.g., N-methoxy-N-methyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.